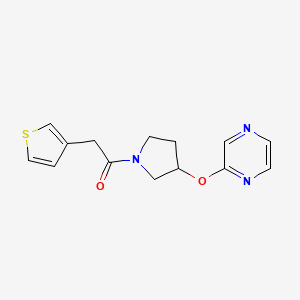
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyrazine moiety, and a thiophene group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of pyrrolidine with pyrazin-2-ol under acidic conditions to form the pyrrolidin-1-yl derivative. Subsequently, the thiophen-3-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidines or thiophenes.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has shown potential as a bioactive molecule, exhibiting antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor and kinase inhibitory activities.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.
相似化合物的比较
1-(3-(Pyrazin-2-yloxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
3-(Pyrazin-2-yloxy)phenol
Pyrrolopyrazine derivatives
Uniqueness: 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and versatility make it a valuable compound for further research and development.
属性
IUPAC Name |
1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(7-11-2-6-20-10-11)17-5-1-12(9-17)19-13-8-15-3-4-16-13/h2-4,6,8,10,12H,1,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTHAPLZDDKOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
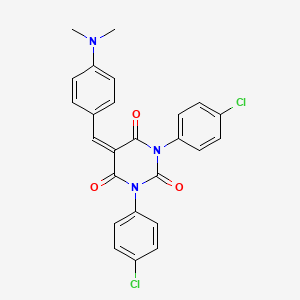
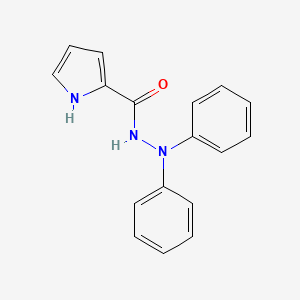
![N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2900529.png)
![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2900530.png)
![8-methoxy-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2900532.png)
![N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2900533.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2900534.png)
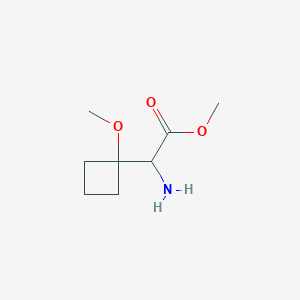
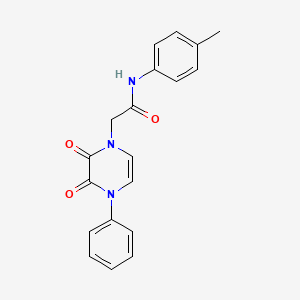
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-phenethylurea](/img/structure/B2900545.png)
![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2900546.png)
![1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2900548.png)
